Capsiate
Capsiate
Capsiate is a carboxylic ester obtained by formal condensation of the carboxy group of (6E)-8-methylnon-6-enoic acid with the benzylic hydroxy group of vanillyl alcohol. A non-pungent analogue of capsaicin with a similar biological profile. It has a role as a plant metabolite, a hypoglycemic agent, an anti-allergic agent, an antioxidant, an angiogenesis inhibitor, an anti-inflammatory agent and a capsaicin receptor agonist. It is a carboxylic ester, a monomethoxybenzene and a member of phenols. It is functionally related to a vanillyl alcohol.
Capsiate is a natural product found in Apis cerana with data available.
Capsiate is a natural product found in Apis cerana with data available.
Brand Name:
Vulcanchem
CAS No.:
205687-01-0
VCID:
VC20801396
InChI:
InChI=1S/C18H26O4/c1-14(2)8-6-4-5-7-9-18(20)22-13-15-10-11-16(19)17(12-15)21-3/h6,8,10-12,14,19H,4-5,7,9,13H2,1-3H3/b8-6+
SMILES:
CC(C)C=CCCCCC(=O)OCC1=CC(=C(C=C1)O)OC
Molecular Formula:
C18H26O4
Molecular Weight:
306.4 g/mol
Capsiate
CAS No.: 205687-01-0
Cat. No.: VC20801396
Molecular Formula: C18H26O4
Molecular Weight: 306.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Capsiate is a carboxylic ester obtained by formal condensation of the carboxy group of (6E)-8-methylnon-6-enoic acid with the benzylic hydroxy group of vanillyl alcohol. A non-pungent analogue of capsaicin with a similar biological profile. It has a role as a plant metabolite, a hypoglycemic agent, an anti-allergic agent, an antioxidant, an angiogenesis inhibitor, an anti-inflammatory agent and a capsaicin receptor agonist. It is a carboxylic ester, a monomethoxybenzene and a member of phenols. It is functionally related to a vanillyl alcohol. Capsiate is a natural product found in Apis cerana with data available. |
|---|---|
| CAS No. | 205687-01-0 |
| Molecular Formula | C18H26O4 |
| Molecular Weight | 306.4 g/mol |
| IUPAC Name | (4-hydroxy-3-methoxyphenyl)methyl (E)-8-methylnon-6-enoate |
| Standard InChI | InChI=1S/C18H26O4/c1-14(2)8-6-4-5-7-9-18(20)22-13-15-10-11-16(19)17(12-15)21-3/h6,8,10-12,14,19H,4-5,7,9,13H2,1-3H3/b8-6+ |
| Standard InChI Key | ZICNYIDDNJYKCP-SOFGYWHQSA-N |
| Isomeric SMILES | CC(C)/C=C/CCCCC(=O)OCC1=CC(=C(C=C1)O)OC |
| SMILES | CC(C)C=CCCCCC(=O)OCC1=CC(=C(C=C1)O)OC |
| Canonical SMILES | CC(C)C=CCCCCC(=O)OCC1=CC(=C(C=C1)O)OC |
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